molecular formula C6H8N2O2 B1529704 1,5-Dimethyl-1H-imidazole-2-carboxylic acid CAS No. 1196155-94-8

1,5-Dimethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B1529704
CAS No.: 1196155-94-8
M. Wt: 140.14 g/mol
InChI Key: OUQAAVGLGQYLTH-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-2-carboxylic acid ( 1196155-94-8) is a high-purity chemical building block with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound features a core imidazole ring substituted with methyl groups at the 1 and 5 positions and a carboxylic acid functional group at the 2-position, offering a versatile scaffold for heterocyclic chemistry and drug discovery research. The carboxylic acid moiety is a critical functional group that can be readily converted into various derivatives, such as amides, esters, and hydrazides, facilitating the exploration of structure-activity relationships. In pharmaceutical research, imidazole-carboxylic acid derivatives are of significant interest for designing novel enzyme inhibitors . Scientific studies on analogous structures, such as 1,5-diaryl-1H-imidazole-4-carboxylic acids, have demonstrated their potential as inhibitors of the LEDGF/p75 - HIV-1 Integrase protein-protein interaction, a promising non-catalytic site target for antiviral discovery . This makes this compound a valuable precursor for synthesizing targeted compound libraries in the development of new therapeutic agents. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,5-dimethylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQAAVGLGQYLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,5-Dimethyl-1H-imidazole-2-carboxylic acid (DMICA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of DMICA's biological activity, including its antimicrobial, antiviral, and potential therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of DMICA is C6H8N2O2C_6H_8N_2O_2, characterized by an imidazole ring and a carboxylic acid functional group. This structure contributes to its reactivity and biological properties. The presence of the carboxylic acid group is crucial for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of DMICA and its derivatives.

  • Study Findings : Research indicates that DMICA exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, N-alkylimidazole-2-carboxylic acids, which include DMICA, have shown enhanced activity due to their low pKa values, making them effective against strains like Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Activity Against
DMICA50S. aureus
Control (Ampicillin)10E. coli
Metronidazole>100C. albicans

This table illustrates the minimum inhibitory concentration (MIC) values for DMICA compared to standard antimicrobial agents. The results suggest that DMICA has competitive efficacy against certain bacterial strains.

Antiviral Properties

Recent research has also explored the antiviral potential of DMICA:

  • Inhibition Studies : In a study focusing on imidazole derivatives, compounds similar to DMICA exhibited moderate antiviral activity with inhibition percentages ranging from 33% to 45% against specific viral targets . The cytotoxicity of these compounds was assessed with CC50 values indicating safety profiles suitable for further development.

The mechanism through which DMICA exerts its biological effects is attributed to its ability to interact with various biological macromolecules. Research suggests that the imidazole ring can participate in hydrogen bonding and metal coordination, enhancing its interaction with enzymes and receptors.

  • Enzyme Inhibition : DMICA has been identified as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress responses . Fragment-based studies have indicated that modifications to the imidazole structure could enhance binding affinity and selectivity.

Case Studies

Several case studies have highlighted the therapeutic implications of DMICA:

  • Antimicrobial Efficacy : A comparative study demonstrated that DMICA derivatives outperformed metronidazole in inhibiting S. aureus, suggesting a promising alternative for treating resistant infections .
  • Antiviral Activity : Another investigation into the antiviral properties revealed that certain derivatives of DMICA could inhibit HIV integrase activity, marking a potential avenue for antiviral drug development .

Scientific Research Applications

Pharmaceutical Development

DMICA is utilized as a precursor in the synthesis of pharmaceuticals targeting various diseases. Its ability to interact with biological systems makes it a candidate for drug development aimed at modulating enzyme activities.

  • Enzyme Inhibition : DMICA has been studied for its role as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme involved in the metabolism of prostaglandins. By inhibiting this enzyme, DMICA can alter the levels of prostaglandins like PGE2, which are implicated in cancer progression and inflammation .

Biochemical Research

In biochemical studies, DMICA serves as a tool for investigating metabolic pathways and enzyme mechanisms. Its structural properties allow researchers to explore interactions with proteins and other biomolecules.

  • Mechanistic Studies : Research has demonstrated that DMICA can bind to active sites of enzymes, providing insights into enzymatic mechanisms and potential therapeutic targets .

Material Science

DMICA is also explored for its potential in material science applications. Its chemical properties can enhance the performance of polymers and coatings.

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to improve mechanical strength and chemical resistance, making it valuable for developing advanced materials .

Colon Cancer Model

In a study involving colon cancer models, DMICA administration resulted in reduced tumor growth correlated with increased PGE2 levels. This suggests that DMICA may enhance apoptosis in cancer cells through its inhibitory action on 15-PGDH .

Wound Healing Applications

Research indicated that elevated PGE2 levels due to DMICA's inhibition of 15-PGDH led to enhanced wound healing processes. This finding suggests potential applications in regenerative medicine .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Type

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Key Properties/Applications References
4,5-Dimethyl-1H-imidazole-2-carboxylic acid 4,5-dimethyl, 2-carboxylic acid 140.14 Requires storage at < -20°C (inert atmosphere); hazard warnings (H315, H319, H335)
1-Benzyl-1H-imidazole-2-carboxylic acid 1-benzyl, 2-carboxylic acid 202.21 No GHS classification; used in synthetic intermediates
1,5-Diaryl-1H-imidazole-4-carboxylic acids 1,5-aryl, 4-carboxylic acid Varies (~300-350) Synthesized via acyl chloride-aniline reactions; potential pharmacological scaffolds
5-Oxo-imidazole derivatives 5-oxo, variable substituents Varies Evaluated for antimicrobial activity; intermediates in heterocyclic synthesis
Key Observations:
  • Substituent Position : The position of the carboxylic acid group (2- vs. 4-) influences electronic properties and hydrogen-bonding capacity. For example, 1,5-diaryl-4-carboxylic acids () are synthesized via distinct pathways (e.g., acyl chloride reactions) compared to 2-carboxylic analogs, suggesting differences in reactivity .
  • Substituent Type: Methyl groups (e.g., 4,5-dimethyl analog) enhance steric hindrance and may reduce solubility compared to benzyl or aryl groups. The 1-benzyl derivative () exhibits higher molecular weight (202.21 vs.

Physicochemical and Stability Properties

  • Stability : The 4,5-dimethyl analog () requires storage at -20°C under inert conditions, suggesting sensitivity to moisture or oxidation. In contrast, the 1-benzyl derivative () lacks stringent storage requirements, indicating greater stability .
  • Acidity : The 2-carboxylic acid group in the target compound likely exhibits stronger acidity compared to 4-carboxylic analogs due to proximity to the imidazole ring’s electron-withdrawing nitrogen atoms. This could enhance metal-binding or catalytic properties .

Preparation Methods

Direct Carboxylation of 4,5-Disubstituted Imidazoles with Carbon Dioxide

A notable industrially relevant method for preparing 4,5-disubstituted imidazole-2-carboxylic acids involves the direct carboxylation of the corresponding 4,5-disubstituted imidazoles using carbon dioxide under superatmospheric pressure and elevated temperatures (150–300 °C). This process proceeds in the presence of a base, commonly alkali metal carbonates or hydroxides, which facilitates the reaction.

  • Reaction Conditions:

    • Temperature: 150–300 °C (preferably 180–280 °C)
    • Pressure: 10–300 bar (preferably 40–180 bar)
    • Base: Alkali metal carbonate, bicarbonate, or hydroxide (e.g., potassium carbonate)
    • Carbon dioxide: Used in gaseous, liquid, or solid form; liquid CO₂ preferred
    • Solvent: Typically solvent-free, but aliphatic hydrocarbons, halogenated hydrocarbons, aromatic hydrocarbons, ethers, or aprotic dipolar solvents can be used
  • Mechanism:
    The base deprotonates the imidazole ring, enabling nucleophilic attack on CO₂, leading to carboxylation at the 2-position.

  • Advantages:

    • Continuous or batch processing possible
    • Solvent-free conditions reduce waste
    • High selectivity for 2-carboxylation
  • Limitations:

    • Requires high pressure and temperature equipment
    • Substrate scope limited to 4,5-disubstituted imidazoles

This method is described in patent US5117004A and related literature, which specifically addresses the preparation of 4,5-disubstituted imidazole-2-carboxylic acids, including those with methyl substitutions at positions 1 and 5.

Cycloaddition of α-Isocyanoacetates with Imidoyl Chlorides to Form Imidazole-4-carboxylates and Subsequent Conversion

Another synthetic approach, although more commonly applied to 1,5-diaryl-substituted imidazole-4-carboxylic acids, involves the cycloaddition of α-isocyanoacetate esters with N-aryl-benzimidoyl chlorides. This method has been developed and refined in recent research to efficiently construct imidazole rings bearing carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acids.

  • Key Steps:

    • Cycloaddition Reaction: Ethyl isocyanoacetate reacts with diarylimidoyl chlorides under mild conditions to yield 1,5-diaryl-1H-imidazole-4-carboxylate esters.
    • Hydrolysis: The ester group is hydrolyzed to afford the corresponding 1,5-diaryl-1H-imidazole-4-carboxylic acids.
  • Reaction Conditions:

    • Solvent: Methanol or other polar solvents
    • Catalyst: Copper(I) iodide and pyridine in some protocols
    • Temperature: Mild heating (e.g., 50 °C)
    • Atmosphere: Often inert (nitrogen)
  • Advantages:

    • Mild reaction conditions
    • High regioselectivity and yield
    • Versatile for various aryl substitutions
  • Limitations:

    • Primarily developed for 1,5-diaryl rather than 1,5-dimethyl substitutions
    • Requires preparation of imidoyl chloride intermediates

This method is supported by detailed synthetic studies and has been used to prepare biologically active imidazole derivatives for HIV-1 integrase inhibition research.

Potassium tert-Butoxide Mediated Annulation with α-Isocyanoacetates

An alternative method involves annulation reactions of α-isocyanoacetates with suitable electrophilic partners such as trifluoroacetimidoyl chlorides or ketenimines in the presence of potassium tert-butoxide in polar aprotic solvents like DMF.

  • Reaction Conditions:

    • Base: Potassium tert-butoxide (t-BuOK)
    • Solvent: DMF or similar
    • Temperature: Mild (around 40 °C)
    • Time: Several hours
  • Outcome:
    This method efficiently produces 1,5-disubstituted imidazole-4-carboxylate esters, which can be converted to acids.

  • Advantages:

    • Mild conditions
    • Good yields
    • Readily available reagents
  • Limitations:

    • Limited substrate scope reported
    • Primarily for ester derivatives requiring further hydrolysis

Reported by Cai et al. (2019) and Hu et al. (2020), this methodology provides a straightforward route to substituted imidazole carboxylates.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations References
Direct Carboxylation with CO₂ 4,5-Disubstituted imidazoles 150–300 °C, 10–300 bar, base present Solvent-free, continuous/batch process High pressure, substrate limited
Cycloaddition of α-Isocyanoacetates & Imidoyl Chlorides α-Isocyanoacetates, imidoyl chlorides Mild heating, CuI catalyst, MeOH Mild conditions, high selectivity Mainly for diaryl derivatives
t-BuOK-Mediated Annulation α-Isocyanoacetates, trifluoroacetimidoyl chlorides t-BuOK base, DMF, ~40 °C Mild, good yields Limited examples, ester intermediates

Detailed Research Findings and Notes

  • The direct carboxylation method under superatmospheric CO₂ pressure is well-established for 4,5-disubstituted imidazoles and can be adapted for 1,5-dimethyl substitutions, given appropriate substrate availability.

  • The cycloaddition methods using α-isocyanoacetates provide a versatile platform for synthesizing 1,5-disubstituted imidazole carboxylates, which can be hydrolyzed to acids. Although these methods are more frequently applied to diaryl-substituted imidazoles, the principles can be extended to alkyl substitutions like methyl groups with suitable modifications.

  • The t-BuOK-mediated annulation offers a mild and efficient alternative for constructing imidazole-4-carboxylate esters, potentially adaptable to 1,5-dimethyl derivatives.

  • No direct reports were found exclusively on 1,5-dimethyl-1H-imidazole-2-carboxylic acid synthesis via these methods, but the described approaches provide a strong foundation for its preparation.

Q & A

Q. What are the standard synthetic methodologies for 1,5-Dimethyl-1H-imidazole-2-carboxylic acid, and how are key intermediates characterized?

The synthesis typically involves cycloaddition reactions between imidoyl chlorides and ethyl isocyanoacetate. For example, acyl chlorides react with aniline derivatives to form amides, which are converted into imidoyl chlorides. These intermediates undergo cycloaddition with ethyl isocyanoacetate to yield carboxylate esters, which are hydrolyzed to the final carboxylic acid .

  • Key intermediates : Amides (e.g., 14b–p ) and imidoyl chlorides (e.g., 15b–n ) are monitored via thin-layer chromatography (TLC) .
  • Characterization : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical. For instance, HRMS ([M + H]⁺) confirms molecular weights, while NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. Which spectroscopic and chromatographic techniques are essential for verifying purity and structure?

  • NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms regiochemistry .
  • HRMS : Validates molecular formula (e.g., C₈H₁₀N₂O₂ for the target compound) .
  • TLC : Tracks reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction yields be optimized for electron-withdrawing substituents on the aryl rings?

Substituent effects significantly impact cycloaddition efficiency. Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring reduce yields due to decreased nucleophilicity. Strategies include:

  • Temperature control : Reactions at 0–5°C improve selectivity for sterically hindered substrates .
  • Solvent optimization : Dichloromethane (DCM) enhances solubility of aromatic intermediates compared to THF .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) accelerate imidoyl chloride formation .

Q. How should researchers resolve contradictions in biological activity data between structural analogs?

Discrepancies often arise from subtle differences in substituent positioning or assay conditions. Methodological approaches include:

  • Comparative assays : Test analogs (e.g., 1,5-diaryl derivatives) under identical conditions (e.g., 100 µM concentration in AlphaScreen/ELISA) to isolate structural effects .
  • Docking studies : Use PubChem-derived 3D structures (InChIKey: DZXCUCVSHURGMM-UHFFFAOYSA-N) to model target interactions and predict activity trends .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina integrates PubChem structural data (InChI strings) to simulate binding to HIV-1 integrase dimer interfaces .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity to guide analog design .

Methodological Considerations

Q. How should air- or moisture-sensitive intermediates be handled during synthesis?

  • Glovebox/N₂ atmosphere : Prevents degradation of imidoyl chlorides .
  • Quenching protocols : Excess SOCl₂ is removed under reduced pressure to avoid side reactions .
  • Safety measures : Use PPE (gloves, masks) and store intermediates at -20°C in sealed containers .

Q. What strategies validate the absence of regioisomeric byproducts in the final compound?

  • 2D NMR (COSY/NOESY) : Confirms spatial proximity of methyl groups and imidazole protons .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., SHELX-refined structures) .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields?

  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratios, catalyst loading) .
  • HPLC purity checks : Ensure >95% purity before biological testing .

Q. What databases and resources are critical for literature reviews on this compound?

  • PubChem : Provides structural data, computed properties, and bioactivity profiles .
  • Scopus/Web of Science : Identify peer-reviewed studies on imidazole carboxylates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,5-Dimethyl-1H-imidazole-2-carboxylic acid
Reactant of Route 2
1,5-Dimethyl-1H-imidazole-2-carboxylic acid

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